

Application Notes and Protocols for Copper-Nickel Alloys in Heat Exchangers

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Compound of Interest

Compound Name: Copper;nickel

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of copper-nickel (Cu-Ni) alloys in heat exchanger applications. The information contained herein is intended to guide researchers, scientists, and drug development professionals in understanding the material properties, performance characteristics, and relevant testing protocols for these alloys.

Introduction to Copper-Nickel Alloys for Heat Exchangers

Copper-nickel alloys, primarily the 90/10 (C70600) and 70/30 (C71500) compositions, are extensively used in the fabrication of heat exchanger tubes, tube sheets, and piping systems. [1] Their widespread adoption is attributed to a unique combination of properties that make them ideal for handling seawater and other corrosive fluids commonly encountered in industrial and marine environments. [2][3] Key advantages include excellent corrosion resistance, inherent biofouling resistance, and good thermal conductivity. [4][5] The 90/10 alloy offers a cost-effective solution for many applications, while the 70/30 alloy provides enhanced strength and superior corrosion resistance in more aggressive conditions. [4][6]

Data Presentation: Properties of Copper-Nickel Alloys

The selection of the appropriate copper-nickel alloy for a heat exchanger application depends on a thorough understanding of its mechanical and physical properties. The following tables summarize key quantitative data for the two most common alloys, C70600 (90/10 Cu-Ni) and C71500 (70/30 Cu-Ni), to facilitate comparison.

Table 1: Mechanical Properties of Copper-Nickel Alloys[4][7]

Property	C70600 (90/10 Cu-Ni)	C71500 (70/30 Cu-Ni)
Tensile Strength, Ultimate (UTS)	290 - 570 MPa	380 - 620 MPa
Yield Strength	~100 MPa	~130 MPa
Elastic (Young's) Modulus	120 GPa	140 GPa
Shear Modulus	46 GPa	52 GPa
Poisson's Ratio	0.34	0.33
Elongation (%)	~30%	~30%
Hardness (Brinell)	~80 HB	~100 HB

Table 2: Physical and Thermal Properties of Copper-Nickel Alloys[3][7][8]

Property	C70600 (90/10 Cu-Ni)	C71500 (70/30 Cu-Ni)
Density	8.94 g/cm ³	8.94 g/cm ³
Melting Onset (Solidus)	1100 °C	1171 °C
Melting Completion (Liquidus)	1150 °C	1238 °C
Thermal Conductivity	44 W/m-K	28 W/m-K
Coefficient of Thermal Expansion	17 µm/m-K	16 µm/m-K
Specific Heat Capacity	390 J/kg-K	400 J/kg-K
Electrical Resistivity	225.0 ohms-cmil/ft @ 68°F	37.4 microhm-cm @ 20°C

Table 3: Corrosion and Performance Characteristics in Seawater[2][9][10]

Parameter	C70600 (90/10 Cu-Ni)	C71500 (70/30 Cu-Ni)
General Corrosion Rate	0.0025 - 0.025 mm/yr	0.0025 - 0.025 mm/yr
Recommended Max. Flow Velocity (Unpolluted)	~2.5 m/s	~3.0 m/s
Recommended Max. Flow Velocity (with sand)	~2.0 m/s	~2.4 m/s
Biofouling Resistance	Good	Excellent

Experimental Protocols

Detailed and standardized experimental protocols are crucial for evaluating the performance and durability of copper-nickel alloys in heat exchanger applications. The following sections outline key methodologies for assessing corrosion resistance, thermal performance, and biofouling resistance.

Protocol for Pitting Corrosion Evaluation (based on ASTM G46)

This protocol provides a standardized method for the examination and evaluation of pitting corrosion on copper-nickel alloy specimens.

Objective: To determine the extent and morphology of pitting corrosion.

Materials and Equipment:

- Copper-nickel alloy test specimens
- Optical microscope with calibrated depth measurement capabilities
- Scanning Electron Microscope (SEM) for high-magnification imaging (optional)
- Cleaning solutions (e.g., appropriate acid solution followed by rinsing with deionized water and a suitable organic solvent)

- Depth gauge or micrometer

Procedure:

- Visual Inspection: Before cleaning, visually inspect the corroded surface and document the as-received condition with photographs.
- Cleaning: Carefully clean the specimen to remove corrosion products without causing further damage to the surface. This may involve chemical cleaning followed by a thorough rinse and drying.
- Pit Identification and Mapping: Identify and map the locations of pits on the specimen surface.
- Depth Measurement: Use a calibrated microscope or depth gauge to measure the depth of the pits.[\[11\]](#)
- Density and Size: Characterize the number of pits per unit area (density) and their diameters.
- Morphology: Describe the shape of the pits (e.g., narrow and deep, wide and shallow).
- Data Analysis: Calculate the pitting factor (ratio of deepest metal penetration to average metal penetration) and the probability of pitting.[\[11\]](#)
- Reporting: Report the findings, including photographs, pit depth measurements, pitting factor, and a description of the pit morphology.

Protocol for Immersion Corrosion Testing (based on NACE TM0169)

This protocol outlines a method for determining the mass loss of copper-nickel alloys when immersed in a specific corrosive environment.

Objective: To determine the general corrosion rate of the alloy.

Materials and Equipment:

- Copper-nickel alloy test specimens of known surface area
- Test solution (e.g., synthetic seawater)
- Glass beakers or other suitable containers
- Thermostatically controlled water bath or oven
- Analytical balance (accurate to 0.1 mg)
- Cleaning solutions

Procedure:

- Specimen Preparation: Prepare the test specimens by cleaning and degreasing them. Measure their dimensions to calculate the surface area and weigh them to the nearest 0.1 mg.
- Test Setup: Place the test solution in the containers and bring it to the desired temperature in the water bath or oven.
- Immersion: Immerse the specimens in the test solution. Ensure that the specimens are fully submerged and not in contact with each other.
- Exposure: Maintain the test conditions (temperature, solution composition) for the specified duration.
- Post-Test Cleaning: After the exposure period, remove the specimens, clean them to remove all corrosion products, rinse, and dry thoroughly.
- Final Weighing: Weigh the cleaned specimens to the nearest 0.1 mg.
- Corrosion Rate Calculation: Calculate the corrosion rate in millimeters per year (mm/yr) using the following formula: $\text{Corrosion Rate} = (\text{Mass Loss in grams} \times 8.76 \times 10^4) / (\text{Alloy Density in g/cm}^3 \times \text{Surface Area in cm}^2 \times \text{Exposure Time in hours})$
- Reporting: Report the calculated corrosion rate, along with details of the test conditions and any visual observations.

Protocol for Thermal Performance Testing of Heat Exchangers (based on ASME PTC 12.5)

This protocol provides a framework for determining the thermal performance of a single-phase heat exchanger.^{[1][12]}

Objective: To calculate the overall heat transfer coefficient (U-value) of the heat exchanger.

Materials and Equipment:

- The heat exchanger to be tested
- Pumps to circulate the hot and cold fluids
- Flow meters for both fluid streams
- Temperature sensors (e.g., thermocouples or RTDs) at the inlet and outlet of both fluid streams
- Pressure gauges at the inlet and outlet of both fluid streams
- Data acquisition system

Procedure:

- System Setup: Install the heat exchanger in a test loop with the necessary instrumentation.
- Steady-State Operation: Operate the system until steady-state conditions are achieved, meaning that the temperatures, flow rates, and pressures are constant over time.
- Data Acquisition: Record the following data:
 - Inlet and outlet temperatures of the hot fluid (T_{h_in} , T_{h_out})
 - Inlet and outlet temperatures of the cold fluid (T_{c_in} , T_{c_out})
 - Flow rates of the hot and cold fluids (m_h , m_c)

- Inlet and outlet pressures of both fluids
- Heat Duty Calculation: Calculate the heat transferred from the hot fluid (Q_h) and to the cold fluid (Q_c) using the specific heat capacities (c_p) of the fluids:
 - $Q_h = m_h * c_{p_h} * (T_{h_{in}} - T_{h_{out}})$
 - $Q_c = m_c * c_{p_c} * (T_{c_{out}} - T_{c_{in}})$
- Log Mean Temperature Difference (LMTD) Calculation: Calculate the LMTD based on the flow arrangement (counter-flow or parallel-flow).
- Overall Heat Transfer Coefficient (U) Calculation: Calculate the overall heat transfer coefficient using the formula: $U = Q_{avg} / (A * LMTD)$ where Q_{avg} is the average heat duty and A is the heat transfer surface area.
- Reporting: Report the calculated overall heat transfer coefficient, heat duty, and all measured parameters.

Protocol for Evaluating Biofouling Resistance

This protocol provides a qualitative and semi-quantitative method for assessing the biofouling resistance of copper-nickel alloys in a marine environment.

Objective: To evaluate the extent of macro- and micro-fouling on the alloy surface over time.

Materials and Equipment:

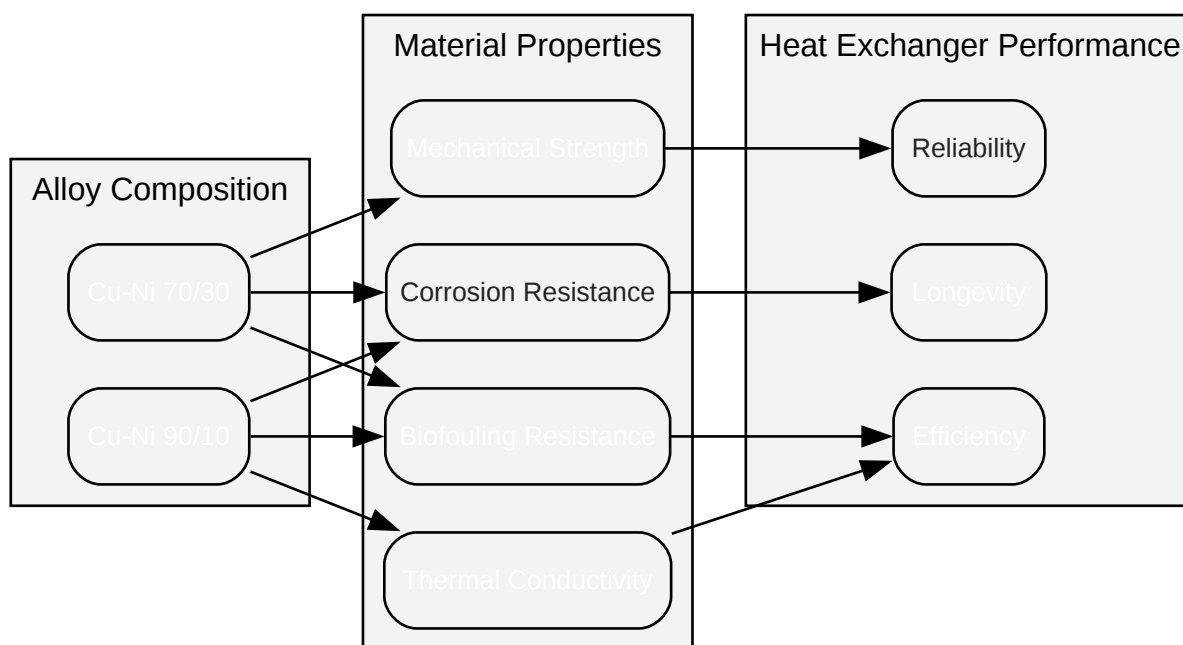
- Copper-nickel alloy test panels
- A test rack for submerging the panels in a natural seawater environment
- Camera for photographic documentation
- Scrapers and brushes for removing fouling
- Microscope for examining micro-fouling

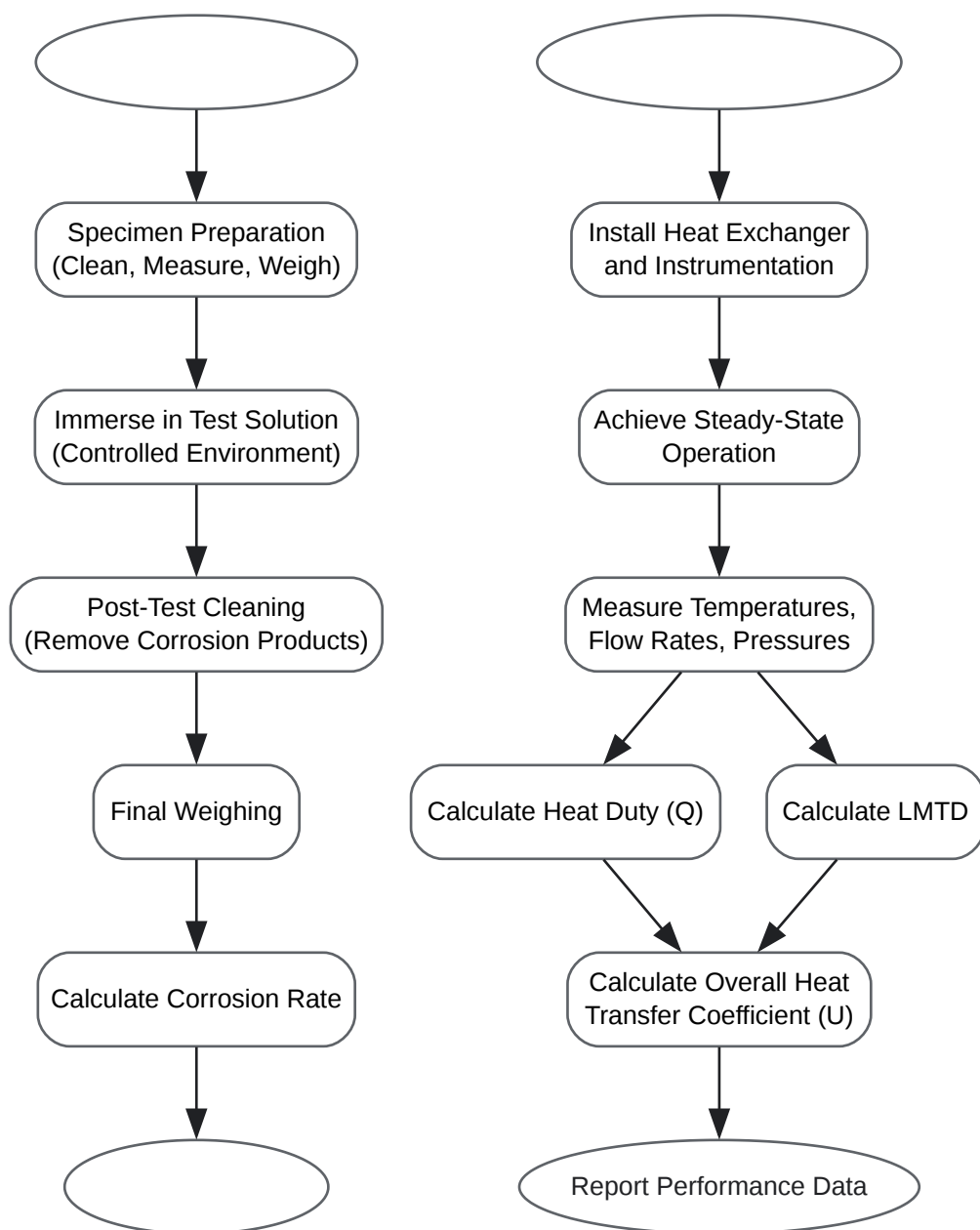
Procedure:

- **Panel Preparation:** Clean and degrease the test panels.
- **Initial Documentation:** Photograph the clean panels before exposure.
- **Exposure:** Submerge the panels in the seawater test site using the test rack.
- **Periodic Inspection:** At regular intervals (e.g., weekly, monthly), remove the panels for inspection.
- **Visual and Photographic Assessment:** Document the extent and type of fouling on the panels through visual observation and photography. Note the presence of slime (micro-fouling) and larger organisms (macro-fouling).
- **Fouling Adhesion:** Assess the adhesion of the fouling by attempting to remove it with a scraper or brush. Note the ease or difficulty of removal.
- **Microscopic Examination:** After a predetermined exposure period, take samples of the surface slime for microscopic examination to identify the types of microorganisms present.
- **Reporting:** Provide a time-series of photographs showing the progression of fouling. Describe the types of organisms found and the adhesion strength of the fouling layer.

Visualizations

The following diagrams illustrate key concepts and workflows related to the application and testing of copper-nickel alloys in heat exchangers.





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